molecular formula C12H24O3 B14276399 Acetic acid;dec-5-en-1-ol CAS No. 133074-61-0

Acetic acid;dec-5-en-1-ol

Cat. No.: B14276399
CAS No.: 133074-61-0
M. Wt: 216.32 g/mol
InChI Key: UBRLFHUUTKEWSX-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with a two-carbon chain and a polar carboxyl group. It is a key metabolic intermediate in organisms like Acetobacter pasteurianus, where it is synthesized via ethanol oxidation catalyzed by quinoprotein alcohol dehydrogenases (PQQ-ADH) . Industrially, it is produced via methanol carbonylation (Monsanto/Cativa processes) or acetaldehyde oxidation . Its applications span food preservation (vinegar), textiles, and chemical synthesis (e.g., acetyl-CoA, plastics) .

Dec-5-en-1-ol (C₁₀H₁₈O) Dec-5-en-1-ol is a monounsaturated alcohol with a double bond at the 5th carbon. It is a precursor for pheromones in insects like Whittleia retiella, where it is oxidized to (5Z)-dec-5-enoic acid or esterified to compounds like (5Z)-dec-5-enyl acetate . Its synthesis involves Wittig reactions or oxidation of allylic alcohols .

Properties

CAS No.

133074-61-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

acetic acid;dec-5-en-1-ol

InChI

InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,11H,2-4,7-10H2,1H3;1H3,(H,3,4)

InChI Key

UBRLFHUUTKEWSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Dec-5-en-1-ol can be synthesized through various methods, including hydroboration-oxidation of 1-decene, ozonolysis of 1-decene followed by reduction, or Grignard reaction with 1-bromodecane.

    Industrial Production: Industrial production typically involves the hydrogenation of dec-5-en-1-al (the aldehyde form) using a suitable catalyst to yield dec-5-en-1-ol.

  • Chemical Reactions Analysis

      Reactions: Dec-5-en-1-ol undergoes typical alcohol reactions, such as oxidation (to form the corresponding aldehyde or acid), esterification (with acetic acid to form an acetate), and reduction (to form the corresponding alkane).

      Common Reagents and Conditions:

  • Scientific Research Applications

      Flavor and Fragrance Industry: Dec-5-en-1-ol contributes to fruity and floral aromas and is used in perfumes, cosmetics, and flavorings.

      Biological Studies: Researchers study its effects on cell membranes, enzymatic reactions, and sensory perception.

      Chemical Synthesis: Dec-5-en-1-ol serves as a building block for other compounds.

  • Mechanism of Action

    • The exact mechanism of action for dec-5-en-1-ol’s effects (e.g., aroma, biological activity) depends on its interactions with receptors, enzymes, and cellular components.
    • Further research is needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Acetic Acid vs. Formic Acid (HCOOH)

    Property Acetic Acid Formic Acid
    Structure CH₃COOH (two-carbon chain) HCOOH (one-carbon chain)
    pKa 4.76 3.75
    Applications Food preservative, textiles Reducing agent, fuel cells
    Biological Role Central in acetyl-CoA synthesis Methanol metabolism in bacteria
    Environmental Impact Generally safe in food Higher toxicity to aquatic life

    Formic acid’s smaller size and higher acidity make it more reactive in redox reactions, while acetic acid’s stability favors its use in biosynthesis and industrial processes .

    Acetic Acid vs. Glacial Acetic Acid

    Property Acetic Acid Glacial Acetic Acid
    Concentration 5–20% (in vinegar) 99–100% pure
    Physical State Liquid at room temperature Solidifies at 16.6°C (glacial)
    Applications Culinary, pickling Solvent, chemical synthesis
    Hazards Mild irritant Corrosive, severe burns

    Glacial acetic acid’s purity enhances its utility in synthesizing acetate esters and pharmaceuticals but requires stringent safety protocols .

    Dec-5-en-1-ol vs. Structural Isomers

    Compound Structure Synthesis Applications
    Dec-5-en-1-ol Double bond at C5 Oxidation of allylic alcohols Pheromone precursor for W. retiella
    Dec-4-en-1-ol Double bond at C4 Similar oxidation/Wittig Pheromone derivatives (e.g., 4-enoic acids)
    Dec-6-en-1-ol Double bond at C6 Wittig reaction with butanal Intermediate in lipid synthesis

    The position of the double bond influences volatility and biological activity. For example, (5Z)-dec-5-enoic acid is more effective in insect attraction than its 4-en or 6-en counterparts .

    Esters of Dec-5-en-1-ol vs. Other Alcohol Derivatives

    Ester Parent Alcohol Synthesis Method Application
    5-Decenyl acetate Dec-5-en-1-ol Fischer-Speier esterification Pheromone component
    1-Methylpropyl esters Branched alcohols Enzymatic esterification (CRL) Chiral resolution in pharmaceuticals
    Ethyl acetate Ethanol Acid-catalyzed esterification Solvent, flavoring agent

    Enzymatic methods for dec-5-en-1-ol esters improve enantioselectivity, critical for bioactive compounds .

    Research Findings and Data

    Microbial Resistance to Acetic Acid

    • Acetobacter strains upregulate proteins like aconitase and ABC transporters under acetic acid stress, enhancing acid resistance .
    • Proteomic studies using 2D-PAGE identified 53 stress-responsive proteins in A. pasteurianus, highlighting metabolic adaptations .

    Pheromone Activity of Dec-5-en-1-ol Derivatives

    • Field trials in Denmark confirmed that (5Z)-dec-5-enyl acetate attracts male W. retiella moths, with GC-EAD validating antennal response .
    • Synthetic routes for dec-5-enoic acid achieved >95% purity via controlled oxidation .

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